molecular formula C12H14FNO5 B15298732 Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate

Cat. No.: B15298732
M. Wt: 271.24 g/mol
InChI Key: HIOOXCYQYQZYAQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate is an organic compound with the molecular formula C12H14FNO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a fluoro and nitro group, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate typically involves the esterification of 2-(4-fluoro-3-nitrophenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Materials: 2-(4-fluoro-3-nitrophenoxy)acetic acid and tert-butyl alcohol.

    Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.

    Reduction: 2-(4-fluoro-3-aminophenoxy)acetic acid.

    Hydrolysis: 2-(4-fluoro-3-nitrophenoxy)acetic acid.

Scientific Research Applications

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity due to the presence of the nitro and fluoro groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, while the fluoro group can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(3-fluoro-2-nitrophenoxy)acetate: Similar structure but with different substitution pattern on the phenoxy ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Contains a piperazine ring instead of a phenoxy group.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino group.

Uniqueness

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides steric hindrance, affecting the compound’s overall properties.

Properties

Molecular Formula

C12H14FNO5

Molecular Weight

271.24 g/mol

IUPAC Name

tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate

InChI

InChI=1S/C12H14FNO5/c1-12(2,3)19-11(15)7-18-8-4-5-9(13)10(6-8)14(16)17/h4-6H,7H2,1-3H3

InChI Key

HIOOXCYQYQZYAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

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